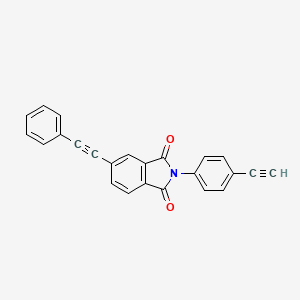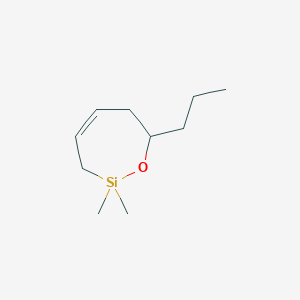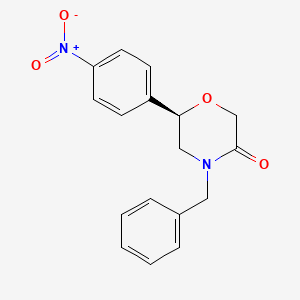
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, methylamine, and methoxy-substituted pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridinones are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive compounds.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers, dyes, and coatings. Their chemical stability and reactivity make them suitable for various applications.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyridinone derivatives with different substituents. Examples could be:
- 4-Hydroxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- 4-Methoxy-1-methyl-3,5-bis(4-chlorophenyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct advantages and limitations.
Propiedades
Número CAS |
920490-77-3 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C21H21NO2/c1-14-5-9-16(10-6-14)18-13-22(3)21(23)19(20(18)24-4)17-11-7-15(2)8-12-17/h5-13H,1-4H3 |
Clave InChI |
MAZLZMSEYHXDOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2OC)C3=CC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)

![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)

